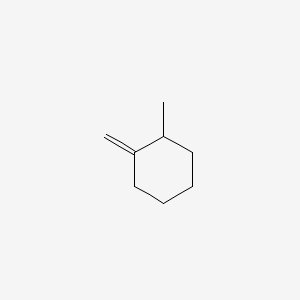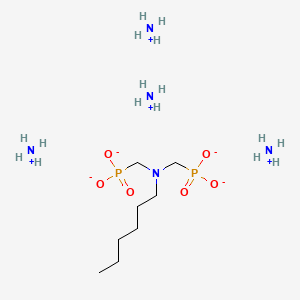
Tetraammonium ((hexylimino)bis(methylene))bisphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraammonium ((hexylimino)bis(methylene))bisphosphonate: is a chemical compound with the molecular formula C8H33N5O6P2 and a molecular weight of 357.33 g/mol . . This compound is characterized by its unique structure, which includes a hexylimino group and bisphosphonate moieties, making it a valuable compound in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tetraammonium ((hexylimino)bis(methylene))bisphosphonate typically involves the reaction of hexylamine with formaldehyde and phosphorous acid under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product by the addition of ammonium hydroxide. The reaction conditions, such as temperature, pH, and reaction time, are carefully optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with larger reactors and more stringent control of reaction parameters. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions: Tetraammonium ((hexylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: It can be reduced to form amine derivatives.
Substitution: The bisphosphonate groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Amine derivatives.
Substitution: Substituted bisphosphonates.
Aplicaciones Científicas De Investigación
Chemistry: Tetraammonium ((hexylimino)bis(methylene))bisphosphonate is used as a chelating agent in various chemical reactions. Its ability to form stable complexes with metal ions makes it valuable in catalysis and coordination chemistry.
Biology: In biological research, this compound is used to study the interactions between bisphosphonates and biological molecules. It is also used in the development of new drugs targeting bone diseases.
Medicine: Its ability to inhibit bone resorption makes it a promising candidate for therapeutic use.
Industry: In industrial applications, this compound is used as a scale inhibitor in water treatment processes. Its ability to prevent the formation of scale deposits in pipes and equipment enhances the efficiency and longevity of industrial systems.
Mecanismo De Acción
The mechanism of action of Tetraammonium ((hexylimino)bis(methylene))bisphosphonate involves its interaction with metal ions and biological molecules. The bisphosphonate groups bind to metal ions, forming stable complexes that inhibit various biochemical processes. In the context of bone resorption, the compound inhibits the activity of osteoclasts, the cells responsible for breaking down bone tissue. This inhibition is achieved through the binding of the bisphosphonate groups to hydroxyapatite, a major component of bone.
Comparación Con Compuestos Similares
- Tetraammonium ((methylimino)bis(methylene))bisphosphonate .
- Tetraammonium ((ethylimino)bis(methylene))bisphosphonate .
- Tetraammonium ((propylimino)bis(methylene))bisphosphonate .
Comparison: Tetraammonium ((hexylimino)bis(methylene))bisphosphonate is unique due to its hexylimino group, which imparts distinct chemical and physical properties compared to its analogs. The longer alkyl chain in the hexylimino group enhances its hydrophobicity and stability, making it more effective in certain applications. Additionally, the hexylimino group provides greater flexibility in forming complexes with metal ions, which can be advantageous in catalysis and coordination chemistry.
Propiedades
Número CAS |
94202-05-8 |
|---|---|
Fórmula molecular |
C8H33N5O6P2 |
Peso molecular |
357.33 g/mol |
Nombre IUPAC |
tetraazanium;N,N-bis(phosphonatomethyl)hexan-1-amine |
InChI |
InChI=1S/C8H21NO6P2.4H3N/c1-2-3-4-5-6-9(7-16(10,11)12)8-17(13,14)15;;;;/h2-8H2,1H3,(H2,10,11,12)(H2,13,14,15);4*1H3 |
Clave InChI |
RYIVWJRCRPQGBL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


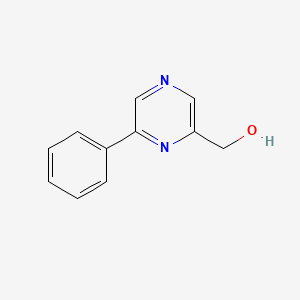
![1,3-Propanediamine, N-[3-(triethoxysilyl)propyl]-](/img/structure/B13784007.png)
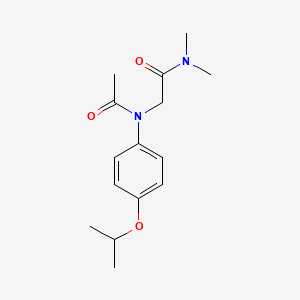
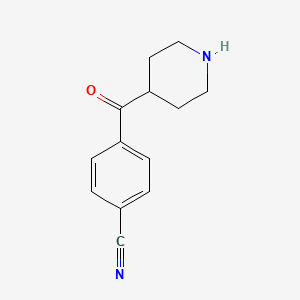
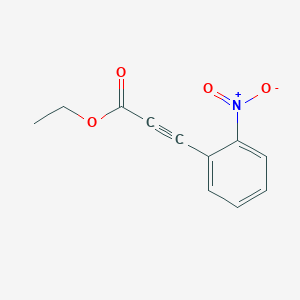
![Acetamide,2-[(8-methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-n-methyl-n-[(1-phenyl-1h-pyrazol-4-yl)methyl]-](/img/structure/B13784037.png)
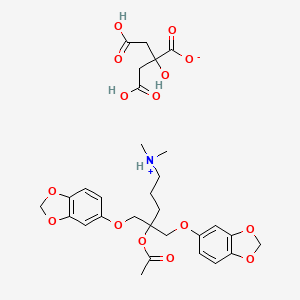
![Carbonic acid, 4-[[2-amino-4-[(1-oxooctadecyl)amino]phenyl]amino]phenyl ethyl ester](/img/structure/B13784046.png)
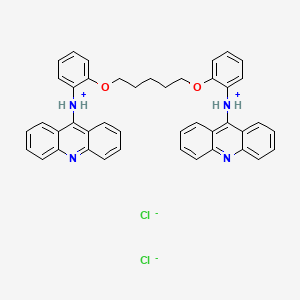
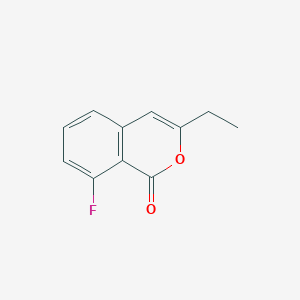

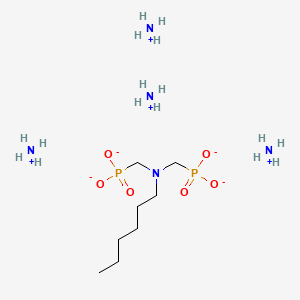
![2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B13784072.png)
